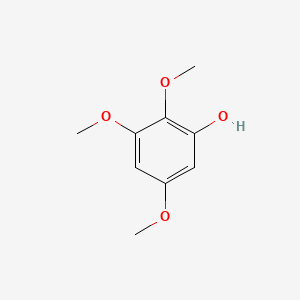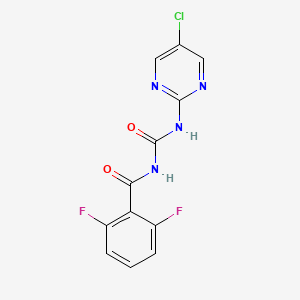
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with chlorine at the 5-position, a carbamoyl group, and a difluorobenzamide moiety. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the 5-chloropyrimidine intermediate. This intermediate is then reacted with appropriate reagents to introduce the carbamoyl group and the difluorobenzamide moiety. Common synthetic routes include:
Chlorination of Pyrimidine: The initial step involves the chlorination of pyrimidine to obtain 5-chloropyrimidine.
Carbamoylation: The 5-chloropyrimidine is then subjected to carbamoylation using suitable reagents such as isocyanates or carbamoyl chlorides.
Introduction of Difluorobenzamide:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring and the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides, amines, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide
- Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate
- 4-Chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide
Uniqueness
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide stands out due to its unique combination of a chloropyrimidine ring and a difluorobenzamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
| 111604-44-5 | |
Formule moléculaire |
C12H7ClF2N4O2 |
Poids moléculaire |
312.66 g/mol |
Nom IUPAC |
N-[(5-chloropyrimidin-2-yl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H7ClF2N4O2/c13-6-4-16-11(17-5-6)19-12(21)18-10(20)9-7(14)2-1-3-8(9)15/h1-5H,(H2,16,17,18,19,20,21) |
Clé InChI |
JTOMIKSTXFUXFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NC=C(C=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


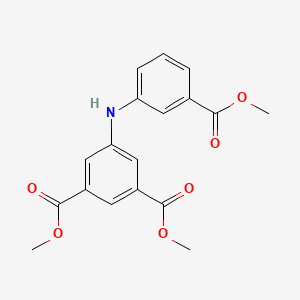




![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/no-structure.png)
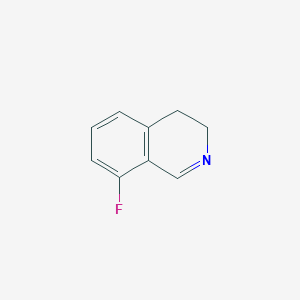
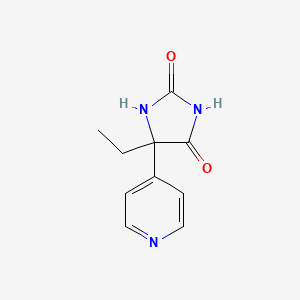

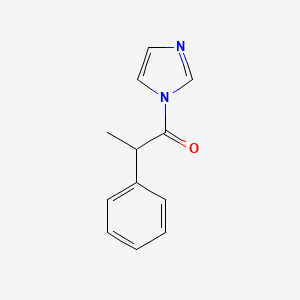

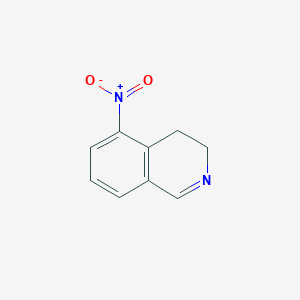
![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
